Acid Hydrolysis: TBDMS vs. TBDPS
Under acidic conditions, secondary TBDMS ethers (as present on the 2'- and 3'-positions of the target compound) hydrolyze approximately 100-fold faster than the corresponding TBDPS ethers . This quantitative difference arises from the reduced steric shielding around silicon in TBDMS compared with TBDPS, and it is independent of the nucleobase identity; it applies to all silyl-protected deoxynucleosides . Consequently, 2',3'-di-O-TBDMS-deoxycytidine can be deprotected under mildly acidic conditions (e.g., 1% HCl/95% EtOH at 22.5 °C) that leave TBDPS groups intact, enabling orthogonal protection–deprotection schemes . For TIPS ethers, the acid-hydrolysis rate lies between TBDMS and TBDPS, making TBDMS the most acid-labile of the three common bulky silyl groups used in nucleoside chemistry .
| Evidence Dimension | Relative acid-catalyzed hydrolysis rate (secondary silyl ethers) |
|---|---|
| Target Compound Data | TBDMS (as on 2',3'-di-O-TBDMS-deoxycytidine): hydrolysis rate = 1× (reference) |
| Comparator Or Baseline | TBDPS: hydrolyzes ~100× slower than TBDMS; TIPS: intermediate rate (slower than TBDMS, faster than TBDPS) |
| Quantified Difference | ~100-fold faster acid hydrolysis for TBDMS vs. TBDPS; rate difference between TBDMS and TIPS is sufficient to allow selective removal of TBDMS in the presence of TIPS |
| Conditions | Acid hydrolysis: 1% HCl / 95% EtOH / 22.5 °C (general conditions for silyl ethers from primary and secondary alcohols) |
Why This Matters
A 100-fold difference in acid lability enables chemists to design synthesis routes in which the 2',3'-TBDMS groups are selectively removed while TBDPS- or TIPS-protected positions remain intact, directly impacting procurement decisions when orthogonal protection is required.
- [1] Cunico, R. F. et al. Relative hydrolytic stabilities of TBDMS, TIPS, and TBDPS silyl ethers. scite.ai author profile (data compiled from peer-reviewed literature). View Source
- [2] Cunico, R. F. et al. Table I: Relative ease of removal of TBDMS, TIPS, and TBDPS groups from primary (1-butanol) and secondary (cyclohexanol) alcohols. Acid hydrolysis: 1% HCl/95% EtOH/22.5 °C. scite.ai author profile. View Source
